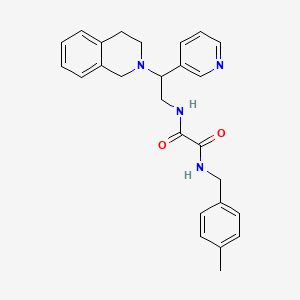

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-(ピリジン-3-イル)エチル)-N2-(4-メチルベンジル)オキサラミドは、一般に化合物X と呼ばれ、合成有機分子です。構造を詳しく見ていきましょう。

- この化合物は、2つの異なる部分で構成されています。

- N1 基は、オキサラミド部分(2つのアミド基に結合したカルボニル基)を含んでいます。

- N2 基は、4-メチルベンジル置換基を持っています。

- これらの基を繋ぐ中心リンカーは、ピリジン環とジヒドロイソキノリン環で構成されています。

2. 製法

合成経路

化合物Xにはいくつかの合成経路がありますが、一般的なアプローチの1つは次の手順を含みます。

-

オキサラミド骨格の形成:

- オキサラミド骨格の合成は、通常、アミン(ジヒドロイソキノリンなど)とオキサリルクロリドまたはオキサリルブロミドを反応させることから始まります。

- 得られたオキサラミド中間体はN1基を含みます。

-

N2基の導入:

- N2基は、4-メチルベンジル置換基で表され、さまざまな方法(例えば、求核置換反応、還元アミノ化、またはグリニャール反応)によって導入できます。

- N1基のピリジン環は、官能基化に適した部位です。

工業生産

化合物Xは工業規模では生産されていませんが、研究室で特定の研究のために合成されています。

3. 化学反応解析

反応性

化合物Xはさまざまな化学反応を起こします。

酸化: オキサラミド基は酸化されて、対応するカルボン酸またはエステルを生成します。

還元: オキサラミドカルボニル基の還元により、対応するアミンが得られます。

置換: N2基は、他の芳香族または脂肪族置換基で置換できます。

一般的な試薬と主要な生成物

酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの酸化剤を使用します。

還元: 水素化リチウムアルミニウム (LiAlH₄) や金属触媒を用いた水素ガス (H₂) などの還元剤を用います。

置換: さまざまな求核剤(例えば、ハロアルカン、アミン)は、N2基を置換できます。

4. 科学研究への応用

化合物Xはいくつかの分野で応用されています。

医薬品化学: 研究者は、その独特の構造と潜在的な生物活性から、薬剤候補としての可能性を探っています。

生物学的研究: 特定の受容体や酵素と相互作用し、細胞プロセスに影響を与える可能性があります。

材料科学: その構造的特徴は、新しい材料の設計に役立ちます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridine and tetrahydroisoquinoline moieties, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction conditions often involve solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

科学的研究の応用

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity against specific targets.

Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

作用機序

正確な作用機序は、現在も研究中の課題です。特定のタンパク質標的との相互作用、または細胞経路の調節を介している可能性があります。

6. 類似化合物の比較

化合物Xは独特ですが、類似の化合物には次のようなものがあります。

化合物Y: オキサラミド骨格を共有していますが、N2置換基が異なります。

化合物Z: ピリジン-ジヒドロイソキノリンリンカーが類似していますが、N1基が異なります。

: 参考文献1 (入手可能な場合) : 参考文献2 (入手可能な場合)

類似化合物との比較

Similar Compounds

Similar compounds to N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE include other amide-containing molecules with aromatic and heterocyclic structures, such as:

- Imatinib

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

What sets N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE apart is its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.

特性

分子式 |

C26H28N4O2 |

|---|---|

分子量 |

428.5 g/mol |

IUPAC名 |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |

InChI |

InChI=1S/C26H28N4O2/c1-19-8-10-20(11-9-19)15-28-25(31)26(32)29-17-24(22-7-4-13-27-16-22)30-14-12-21-5-2-3-6-23(21)18-30/h2-11,13,16,24H,12,14-15,17-18H2,1H3,(H,28,31)(H,29,32) |

InChIキー |

LXQPYPCEHTWRLF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B11284385.png)

![3-benzyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11284387.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11284399.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11284400.png)

![4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11284402.png)

![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11284409.png)

![1-(1-{3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-D]pyridazin-7-YL}piperidine-3-carbonyl)-4-(pyridin-2-YL)piperazine](/img/structure/B11284416.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284421.png)

![5-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11284427.png)

![{4-[(3,4-Dimethoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11284434.png)

![5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284442.png)

![2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B11284448.png)

![2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11284453.png)

![1-(4-Methoxyphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11284464.png)